REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:13])[CH2:9]S(C)=O)=[C:4]([NH:14][CH3:15])[CH:3]=1.C(O)C>C(O)(=O)C.[Zn]>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:13])[CH3:9])=[C:4]([NH:14][CH3:15])[CH:3]=1
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Name
|
|
Quantity
|
161 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)C(CS(=O)C)=O)NC
|
Name
|
|
Quantity
|
770 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
392 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
228.2 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 80° for a further 2 hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The combined filtrates obtained
|
Type
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FILTRATION
|
Details
|
after filtration
|
Type
|
WASH
|
Details
|
washing the residue with dichloromethane (400 ml)
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Type
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CONCENTRATION
|
Details
|
were concentrated by distillation until the temperature of the remaining mixture
|
Type
|
CUSTOM
|
Details
|
reached 132°
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
Water (1 1) and dichloromethane (330 ml) were added sequentially
|
Type
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STIRRING
|
Details
|
the mixture stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the layers then separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with further dichloromethane (2×200ml)
|
Type
|
WASH
|
Details
|
washed with aqueous sodium hydroxide solution (5M; 200 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
Distillation in vacuo (b.p. 74°, 0.4 mm Hg) of the residue
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)C(C)=O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |